4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol
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Overview
Description
4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound with a unique structure that combines an aminophenyl group with a methoxyisoquinolinol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the methoxyisoquinolinol core can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Shares the aminophenyl group but differs in the core structure.
4-(3-Aminophenyl)phenol: Similar functional groups but lacks the isoquinolinol framework.
4-(3-Aminophenyl)isoquinoline: Similar core structure but without the methoxy group.
Uniqueness
4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol is unique due to its combination of functional groups and core structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
656233-97-5 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3 |
InChI Key |
VXGZFQCAPGWPDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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